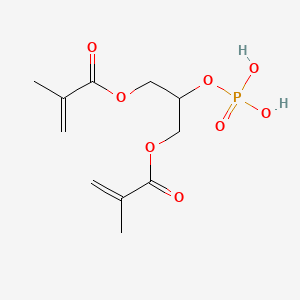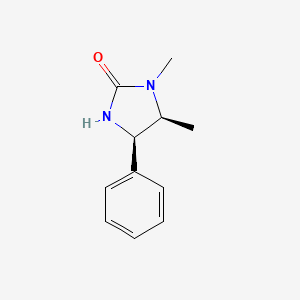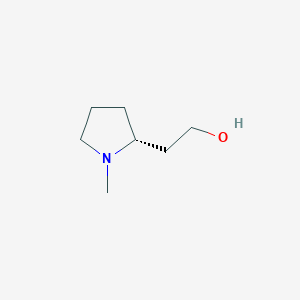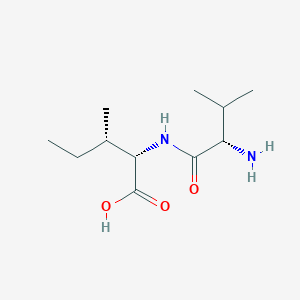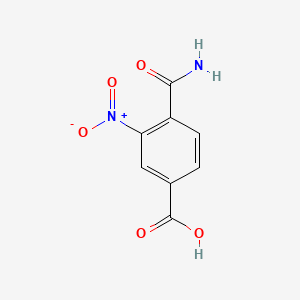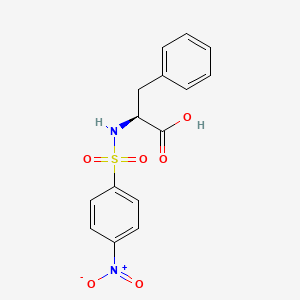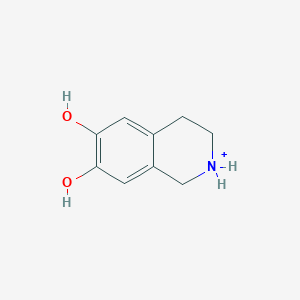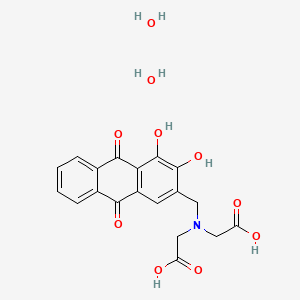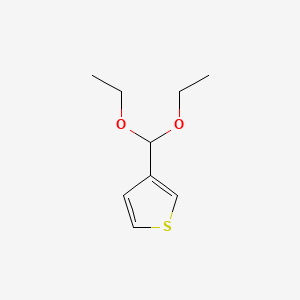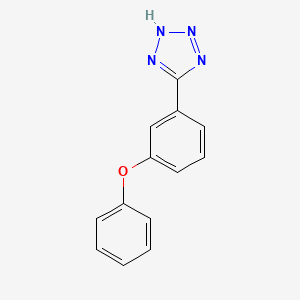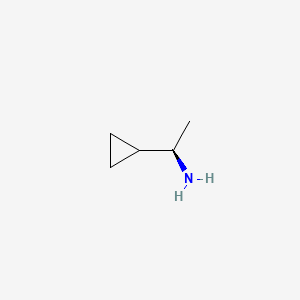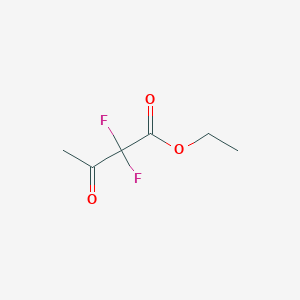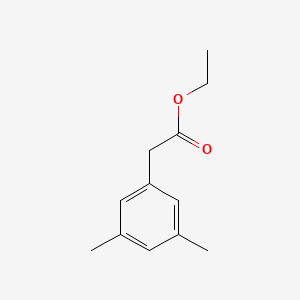
2-Bromo-2-butene
Vue d'ensemble
Description
2-Bromo-2-butene is an organic compound with the molecular formula C₄H₇Br. It is a halogenated alkene, characterized by the presence of a bromine atom attached to the second carbon of a butene chain. This compound exists as a mixture of cis and trans isomers, which can influence its reactivity and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-2-butene can be synthesized through the dehydrohalogenation of 2,3-dibromobutane. This reaction involves the elimination of hydrogen bromide (HBr) from 2,3-dibromobutane under basic conditions, typically using a strong base such as potassium hydroxide (KOH) in ethanol .
Industrial Production Methods
Industrial production of this compound often involves the bromination of 2-butene. This process requires the addition of bromine (Br₂) to 2-butene, followed by dehydrohalogenation to yield the desired product. The reaction conditions are carefully controlled to ensure the formation of the correct isomeric mixture .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-butene undergoes several types of chemical reactions, including:
Elimination Reactions: It can undergo bimolecular elimination (E2) reactions to form butadiene.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Elimination Reactions: Strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) are commonly used.
Substitution Reactions: Nucleophiles like hydroxide ion (OH⁻), cyanide ion (CN⁻), and alkoxide ions (RO⁻) are typical reagents.
Major Products Formed
Elimination Reactions: The major product is butadiene.
Substitution Reactions: The products depend on the nucleophile used; for example, using hydroxide ion yields 2-butanol
Applications De Recherche Scientifique
2-Bromo-2-butene is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of substituted catechol derivatives and mono-annelated benzenes
Biology and Medicine: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action for 2-Bromo-2-butene involves its reactivity in elimination and substitution reactions. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the departure of the bromine atom. In substitution reactions, the nucleophile attacks the carbon bonded to the bromine, displacing the bromine atom and forming a new bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobutane: Another halogenated butane, but with the bromine atom attached to the second carbon of a butane chain.
1-Bromo-2-butene: A positional isomer with the bromine atom attached to the first carbon of a butene chain.
4-Bromo-1-butene: A structural isomer with the bromine atom attached to the fourth carbon of a butene chain
Uniqueness
2-Bromo-2-butene is unique due to its specific placement of the bromine atom on the second carbon of the butene chain, which influences its reactivity and the types of reactions it undergoes. This positional specificity allows for distinct synthetic applications and reaction pathways compared to its isomers .
Propriétés
IUPAC Name |
(E)-2-bromobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILZQFGKPHAAOU-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-71-8, 13294-71-8 | |
| Record name | trans-2-Bromo-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-bromobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2-Bromo-2-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


